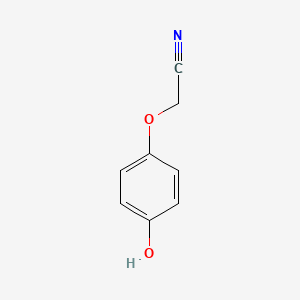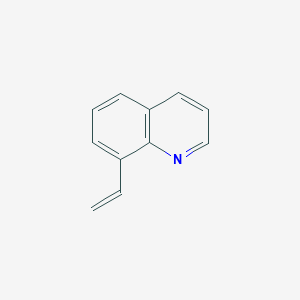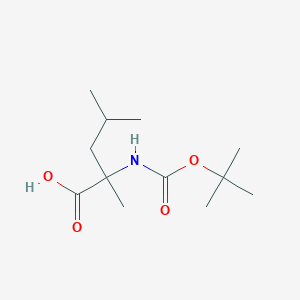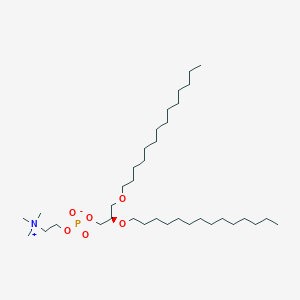
1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine
概要
説明
1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine is a glycerophospholipid with two tetradecyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds. It has choline as the alcohol moiety, attached to the phosphate group .
作用機序
Target of Action
1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine, also known as 14:0 Diether PC, is a glycerophospholipid . It is primarily used in lipid bicelles to reconstitute EmrE, a secondary active transport protein . This suggests that its primary target is the EmrE protein, which plays a crucial role in the transport of small molecules across the cell membrane.
Mode of Action
The compound interacts with its target, EmrE, by integrating into the lipid bicelles that form the environment for the protein . This interaction allows the protein to be reconstituted into the phospholipid bilayers, enabling the study of chain length dependence by differential scanning calorimetry and solid-state nuclear magnetic resonance (NMR) .
Biochemical Pathways
It is known that the compound plays a role in the formation of lipid bicelles, which are crucial for the function of membrane proteins like emre . The downstream effects of this interaction could potentially influence the transport of small molecules across the cell membrane.
Result of Action
The primary result of the action of this compound is the reconstitution of the EmrE protein into phospholipid bilayers . This enables the study of the protein’s function and the influence of lipid chain length on its activity .
Action Environment
The action of this compound is influenced by the lipid environment in which it is used. For instance, the formation of lipid bicelles and the reconstitution of EmrE are dependent on the specific characteristics of the lipid environment . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine might be used in lipid bicelles to reconstitute EmrE, a secondary active transport protein . This allows for the study of chain length dependence by differential scanning calorimetry and solid-state nuclear magnetic resonance (NMR) .
Molecular Mechanism
It is known that it can be used to study the chain length dependence of lipid bicelles, which can provide insights into lipid-protein interactions .
Temporal Effects in Laboratory Settings
It is known that it can be used in lipid bicelles to study the chain length dependence by differential scanning calorimetry and solid-state NMR .
準備方法
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine involves large-scale esterification processes, often utilizing automated systems to maintain consistency and efficiency . The compound is then purified through various techniques such as chromatography to achieve the required purity levels for scientific applications.
化学反応の分析
Types of Reactions
1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups attached to the glycerol backbone.
Substitution: The choline group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted compounds with modified functional groups .
科学的研究の応用
1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
1,2-DI-O-hexadecyl-SN-glycero-3-phosphatidylcholine: Similar structure but with hexadecyl chains instead of tetradecyl chains.
1,2-DI-O-octadecyl-SN-glycero-3-phosphatidylcholine: Contains octadecyl chains, leading to different physical properties.
Uniqueness
1,2-DI-O-Tetradecyl-SN-glycero-3-phosphatidylcholine is unique due to its specific chain length, which influences its behavior in lipid bilayers and its interactions with other molecules . This makes it particularly useful in studies involving membrane dynamics and protein-lipid interactions.
特性
IUPAC Name |
[(2R)-2,3-di(tetradecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H76NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-31-40-34-36(35-43-44(38,39)42-33-30-37(3,4)5)41-32-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYFLFDXFQCPCQ-PSXMRANNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H76NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107066 | |
| Record name | 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36314-48-4 | |
| Record name | 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphatricosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(tetradecyloxy)-, inner salt, 4-oxide, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



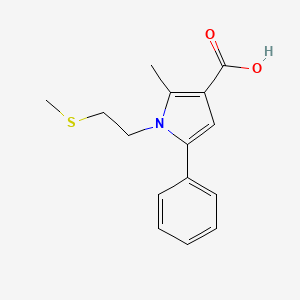
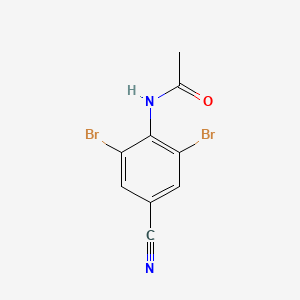


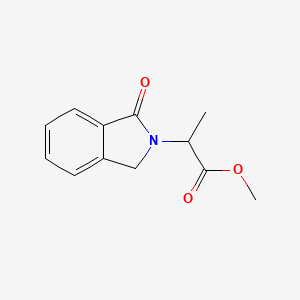
![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)

